2,4-Dimethyl-2-phenyl-4-pentenal
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Overview
Description
2,4-Dimethyl-2-phenyl-4-pentenal is an organic compound with the molecular formula C13H16O. It is an aldehyde characterized by a phenyl group attached to the second carbon and two methyl groups attached to the fourth carbon of a pentenal chain. This compound is known for its strong rose geranium type odor, making it valuable in the field of perfumery .
Preparation Methods
2,4-Dimethyl-2-phenyl-4-pentenal can be synthesized through the base-catalyzed alkylation of hydratropic aldehyde (2-phenylpropanal) with methallyl chloride (2-methyl-2-propenyl chloride). The reaction proceeds as follows :
[ \text{C}9\text{H}{10}\text{O} + \text{C}4\text{H}7\text{Cl} \rightarrow \text{C}{13}\text{H}{16}\text{O} + \text{HCl} ]
In industrial settings, this reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
2,4-Dimethyl-2-phenyl-4-pentenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions.
Scientific Research Applications
2,4-Dimethyl-2-phenyl-4-pentenal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its strong rose geranium type odor.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2-phenyl-4-pentenal involves its interaction with various molecular targets The aldehyde group can form Schiff bases with amines, which can then participate in further chemical reactions
Comparison with Similar Compounds
2,4-Dimethyl-2-phenyl-4-pentenal is unique due to its specific structure and odor profile. Similar compounds include:
2,4-Dimethyl-2,4-pentanediol: A diol with similar structural features but different chemical properties.
4-Pentenal, 2,2-dimethyl-: Another aldehyde with a similar backbone but lacking the phenyl group.
These compounds differ in their chemical reactivity and applications, highlighting the uniqueness of this compound in both structure and function.
Properties
Molecular Formula |
C13H16O |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2,4-dimethyl-2-phenylpent-4-enal |
InChI |
InChI=1S/C13H16O/c1-11(2)9-13(3,10-14)12-7-5-4-6-8-12/h4-8,10H,1,9H2,2-3H3 |
InChI Key |
HVBRRJHJTBYQAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C)(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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